![molecular formula C21H23N3O4 B2509353 1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione CAS No. 868214-69-1](/img/structure/B2509353.png)
1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality 1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Synthesis Techniques
A comprehensive understanding of the molecular structure and synthesis techniques of benzo[g]pyrimido[4,5-b]quinoline derivatives, including compounds with methoxyphenyl groups, has been advanced through both computational and experimental studies. These derivatives have been synthesized through environmentally friendly multicomponent methodologies. The regioselective formation preference, established by X-ray crystallography and optimized using density functional theory (DFT), suggests a kinetic control in product formation. This foundational work aids in comprehending the chemical properties and potential applications of compounds such as 1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione (Jorge Trilleras et al., 2017).
Pharmacological Potential
The synthesis and structural analysis of pharmacologically relevant compounds, including those with chloroquinoline and dihydropyrimidone moieties, highlight the potential therapeutic applications of such molecules. The detailed X-ray structures of intermediates and target molecules support the regioselectivity of these syntheses, providing a basis for the development of new drugs and understanding their molecular interactions (Nicholas D. Watermeyer, K. Chibale, & M. Caira, 2009).
Catalysis and Green Chemistry
Innovative catalytic processes have been developed to synthesize functionalized pyrimido[4,5-b]quinoline derivatives. These methods emphasize regioselective synthesis, high yield, and eco-friendly approaches, demonstrating the compound's relevance in advancing green chemistry principles. The use of sustainable catalysts and efficient reaction conditions illustrates the potential for synthesizing novel nitrogen-bearing heterocyclic scaffolds, contributing to the field of catalysis and sustainable chemistry (Divyang M. Patel & H. Patel, 2019).
Heterocyclic Compound Synthesis
The exploration of 1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione and related compounds contributes significantly to heterocyclic chemistry. Techniques such as one-pot condensation under microwave irradiation without a catalyst have been developed for efficient synthesis. These methods streamline the production of complex heterocyclic compounds, expanding the toolbox of synthetic chemists and facilitating the discovery of new materials and pharmacologically active molecules (R. M. Shaker & M. A. Elrady, 2008).
特性
IUPAC Name |
5-(4-methoxyphenyl)-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-21(2)9-13-16(14(25)10-21)15(11-5-7-12(28-4)8-6-11)17-18(22-13)24(3)20(27)23-19(17)26/h5-8,15,22H,9-10H2,1-4H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTIOJAXUOPSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=C(C=C4)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

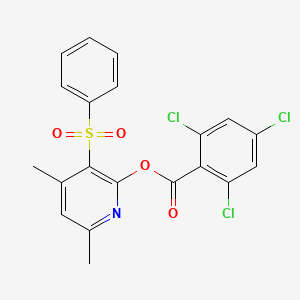
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)
![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)
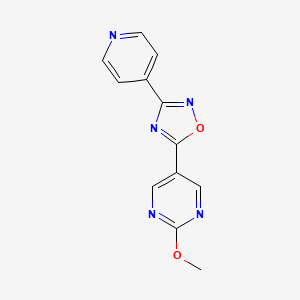
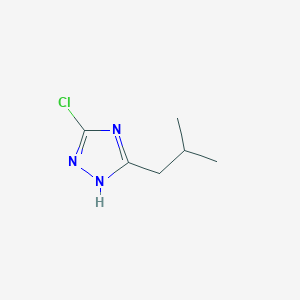
![methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2509277.png)
![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)
![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)
![5-Bromo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2509283.png)

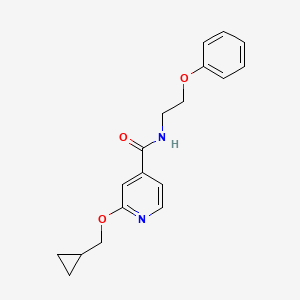
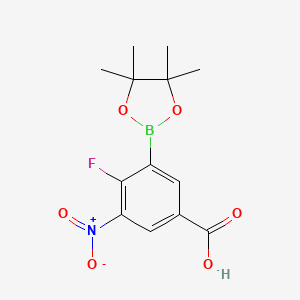
![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)
